molecular formula C19H18ClN5 B14964722 7-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine

7-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B14964722
M. Wt: 351.8 g/mol
InChI Key: JOXLJXQXXAZXMA-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazolo[1,5-a]pyrimidine core, which is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 4-isopropylbenzylamine to form an intermediate Schiff base, which is then cyclized with sodium azide and triethyl orthoformate to yield the desired tetrazolo[1,5-a]pyrimidine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

7-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Chlorophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine
  • 7-(4-Methylphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine
  • 7-(4-Chlorophenyl)-5-[4-(methyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Uniqueness

7-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18ClN5

Molecular Weight

351.8 g/mol

IUPAC Name

7-(4-chlorophenyl)-5-(4-propan-2-ylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H18ClN5/c1-12(2)13-3-5-14(6-4-13)17-11-18(15-7-9-16(20)10-8-15)25-19(21-17)22-23-24-25/h3-12,18H,1-2H3,(H,21,22,24)

InChI Key

JOXLJXQXXAZXMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(N3C(=NN=N3)N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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